molecular formula C18H21NO4S B6639092 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,4-dimethylbenzenesulfonamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B6639092
M. Wt: 347.4 g/mol
InChI Key: IVVJNPAJFKVANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,4-dimethylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DBS and is known for its unique properties, including its ability to selectively inhibit certain enzymes and proteins. In

Mechanism of Action

The mechanism of action of DBS is based on its ability to selectively bind to certain enzymes and proteins. DBS has a unique chemical structure that allows it to interact with specific amino acid residues within these enzymes and proteins, leading to their inhibition. This selective inhibition can have a variety of effects on cellular processes, depending on the specific enzyme or protein targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DBS are largely dependent on the specific enzyme or protein targeted. For example, inhibition of carbonic anhydrase IX can lead to a reduction in tumor growth and an increase in the effectiveness of cancer treatments. Inhibition of other enzymes or proteins may have different effects on cellular processes, such as altering the activity of metabolic pathways or signaling cascades.

Advantages and Limitations for Lab Experiments

One of the main advantages of DBS for lab experiments is its selectivity for certain enzymes and proteins. This allows researchers to study the specific effects of inhibiting these targets without affecting other cellular processes. However, the selectivity of DBS can also be a limitation, as it may not be effective against all targets of interest. Additionally, the synthesis of DBS can be challenging and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for DBS research. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new targets for DBS inhibition, which could lead to the development of new treatments for a variety of diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DBS inhibition on different cellular processes.

Synthesis Methods

The synthesis of DBS involves several steps, including the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3,4-dihydro-2H-1,5-benzodioxepin-7-methanol in the presence of a base such as triethylamine. The resulting product is then purified through several rounds of column chromatography to obtain the final compound.

Scientific Research Applications

DBS has been extensively studied for its potential applications in scientific research. One of the most promising applications of DBS is its use as a selective inhibitor of certain enzymes and proteins. For example, DBS has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to a reduction in tumor growth and an increase in the effectiveness of cancer treatments.

properties

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13-4-7-18(14(2)10-13)24(20,21)19-12-15-5-6-16-17(11-15)23-9-3-8-22-16/h4-7,10-11,19H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVJNPAJFKVANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,4-dimethylbenzenesulfonamide

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